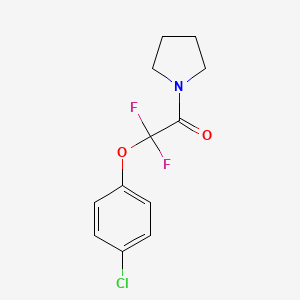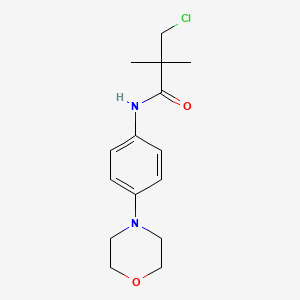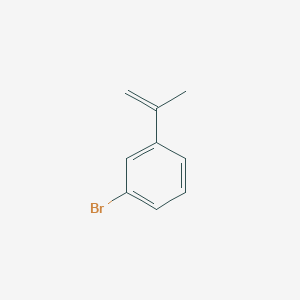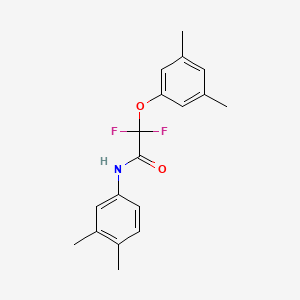
4-(2-Bromoethyl)aniline hydrochloride
Overview
Description
4-(2-Bromoethyl)aniline hydrochloride (4-BEA-HCl) is an organic compound that is used as a reagent in synthetic organic chemistry. It is a white crystalline solid that is soluble in water and ethanol. It is a versatile compound that has been used in a variety of laboratory experiments, such as the synthesis of heterocyclic compounds, nucleosides, and peptides. 4-BEA-HCl is also used in the synthesis of various pharmaceuticals and agrochemicals.
Scientific Research Applications
Synthesis and Material Development
Polyurethane Cationomers : Synthesis of polyurethane cationomers incorporated with o-hydroxy Schiff bases, including derivatives of 4-(2-bromoethyl)aniline hydrochloride, has been explored for creating polymeric films with fluorescent properties. These materials exhibit promising photochromic mechanisms and excited state intramolecular proton-transfer processes, making them suitable for applications requiring large Stokes shifted emission (Buruianǎ et al., 2005).
Quinolinone Synthesis : 4-Bromoethyl 2(H) quinolinone, synthesized from aniline through a series of reactions, demonstrates the potential of this compound as an intermediate in pharmaceutical and chemical industries. The synthesis method offers high yield and purity, indicating its utility in large-scale production (Yang Yi, 2003).
Corrosion Inhibition : A compound synthesized from 4-(2-bromoethyl)aniline demonstrated efficient corrosion inhibition on mild steel in acidic environments. This application is crucial in industrial settings to prevent material degradation (Daoud et al., 2014).
Environmental and Biological Research
Toxicological Studies : Studies on the toxicity of halogenated anilines, including 2-bromoaniline (a close derivative of this compound), have shown potential renal and hepatic toxicity. These studies provide insights into the environmental and health impacts of such compounds (Valentovic et al., 1992).
Wastewater Treatment : Research into the electrochemical destruction of aniline derivatives, including 4-chloroaniline, for wastewater treatment, can be extrapolated to the degradation of this compound. This is crucial for mitigating environmental pollution from industrial effluents (Brillas et al., 1995).
Antimicrobial Research : Synthesis of new N-derivatives of dichloroaniline, similar to 4-(2-bromoethyl)aniline, exhibited strong antibacterial activities, suggesting potential antimicrobial applications for related compounds (Kimura et al., 1962).
Optical and Electronic Applications
- Nonlinear Optical Materials : Vibrational analysis of substituted anilines, including 4-bromo-3-(trifluoromethyl)aniline, suggests the utility of this compound in developing nonlinear optical materials. These materials have applications in photonics and telecommunication (Revathi et al., 2017).
Synthesis of Organic Compounds
Isatin Derivatives : The preparation of isatin derivatives, including those with bromo and chloro groups, indicates the versatility of this compound in synthesizing a variety of organic compounds, which could be critical in pharmaceuticals (Mao Zhenmin, 2008).
Schiff Base Synthesis : The synthesis of Schiff bases using 4-bromo-N-[4-(dimethylamino)benzylidene]aniline, a derivative of this compound, demonstrates its role in the formation of compounds with potential pharmaceutical and material applications (Zeng Wu-lan, 2011).
Safety and Hazards
4-(2-Bromoethyl)aniline hydrochloride is harmful by inhalation, in contact with skin, and if swallowed . In case of skin contact, it is recommended to wash the skin with copious amounts of water for at least 15 minutes while removing contaminated clothing and shoes . In case of eye contact, wash with copious amounts of water for at least 15 minutes . If irritation persists, seek medical attention .
Properties
IUPAC Name |
4-(2-bromoethyl)aniline;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10BrN.ClH/c9-6-5-7-1-3-8(10)4-2-7;/h1-4H,5-6,10H2;1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UTDQPIXNPMGGPK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCBr)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H11BrClN | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
236.53 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-[4-(3-Chlorophenyl)piperazino]-1-phenyl-1-ethanone](/img/structure/B3034897.png)




![3-[(4-chlorobenzyl)sulfanyl]-N-(4-chlorophenyl)-2-thiophenecarboxamide](/img/structure/B3034908.png)
![3-chloro-2,2-dimethyl-N-[4-(1-pyrrolidinyl)phenyl]propanamide](/img/structure/B3034909.png)
![3-[(2,6-dichlorobenzyl)sulfonyl]-N-(3,4-dimethylphenyl)-2-thiophenecarboxamide](/img/structure/B3034911.png)
![5-(4-Chlorophenyl)-2-[(4-methylphenyl)sulfonyl]-5-oxopentanamide](/img/structure/B3034912.png)

![5-[(3,4-Dichlorophenyl)sulfinyl]-4-methyl-1,2,3-thiadiazole](/img/structure/B3034916.png)
![5-[2-Amino-4-(trifluoromethyl)-5-pyrimidinyl]-3-phenyl-4-isoxazolecarbonitrile](/img/structure/B3034917.png)

![2-[(2-Chlorophenyl)sulfonyl]-1,1-diphenyl-1-ethanol](/img/structure/B3034920.png)
